molecular formula C10H11FN2O3 B124028 4-(2-Fluoro-4-nitrophenyl)morpholine CAS No. 2689-39-6

4-(2-Fluoro-4-nitrophenyl)morpholine

Cat. No.: B124028
CAS No.: 2689-39-6
M. Wt: 226.2 g/mol
InChI Key: ZEQCFSSBZPZEFJ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11FN2O3. It is characterized by the presence of a morpholine ring attached to a fluorinated nitrophenyl group.

Safety and Hazards

The safety information for “4-(2-Fluoro-4-nitrophenyl)morpholine” includes hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 . It is recommended to avoid ingestion and inhalation, and to avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

The continuous production of “4-(2-Fluoro-4-nitrophenyl)morpholine” was explored in Microfluidic devices . This approach resulted in process intensification features such as shorter residence times, faster mixing, and improved safety when working with hazardous or toxic substances . The optimal production rate was noticed at 105 °C, with a reactants molar ratio (MR) of 4, and a residence time (τ) of 50 seconds . This could be a promising direction for future research and development in the synthesis of this compound.

Mechanism of Action

Target of Action

4-(2-Fluoro-4-nitrophenyl)morpholine (FNM) is a key intermediate in the synthesis of Linezolid , a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens

Mode of Action

It is synthesized by eight consecutive reactions , one of which is the reaction between morpholine and 2,4-difluoronitrobenzene to produce FNM . This suggests that FNM may interact with its targets through a series of chemical reactions.

Biochemical Pathways

As a key intermediate in the synthesis of linezolid , FNM likely plays a role in the biochemical pathways related to the action of Linezolid. Linezolid is known to inhibit bacterial protein synthesis, suggesting that FNM may be involved in these pathways.

Result of Action

Given its role as a key intermediate in the synthesis of linezolid , the effects of FNM’s action may be related to the antimicrobial activity of Linezolid.

Action Environment

It is noted that fnm should be stored in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution reaction of 2,4-difluoronitrobenzene with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran. The reaction conditions often include controlled temperatures and extended reaction times to ensure high yields .

Industrial Production Methods

In industrial settings, the continuous production of this compound can be achieved using microfluidic devices. This method allows for precise control over reaction conditions, leading to efficient and scalable production. The process involves multiple consecutive reactions, optimized for temperature, reactant molar ratios, and residence time .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-nitrophenyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

4-(2-Fluoro-4-nitrophenyl)morpholine is utilized in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluoro-2-nitrophenyl)morpholine
  • 3-Fluoro-4-morpholinoaniline
  • 4-Fluoro-3-morpholinobenzaldehyde

Uniqueness

4-(2-Fluoro-4-nitrophenyl)morpholine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of electronic effects from the fluorine and nitro groups, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

4-(2-fluoro-4-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQCFSSBZPZEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387723
Record name 4-(2-fluoro-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2689-39-6
Record name 4-(2-Fluoro-4-nitrophenyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2689-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-fluoro-4-nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Fluoro-4-nitrophenyl)morpholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R3KP66K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of morpholine (12.04 g, 0.14 mol) and Et3N (13.97 g, 0.14 mol) in EtOAc was added 3,4-difluoronitrobenzene (20.0 g, 0.13 mol) dropwise in an ice bath. The reaction mixture was warmed to rt slowly, stirred at rt overnight, and then filtered. The filter cake was washed with water, dried in vacuo to obtain the 1st crop of product. The organic phase was separated from the filtrate, and the water phase was washed with EtOAc. The combined organic phases were dried over anhydrous Na2SO4 and concentrated in vacuo to obtain the 2nd crop of product. The solids of 1st crop and 2nd crop were combined to give the title compound as a yellow solid (28.0 g, 99%).
Quantity
12.04 g
Type
reactant
Reaction Step One
Name
Quantity
13.97 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

3,4-difluoro-nitrobenzene (100 g, 0.63 mol) was added dropwise to morpholine (60 g, 0.69 mol) and triethylamine (70 g, 0.69 mol) in ethyl acetate (300 mL) within 1 hour while maintaining the temperature below 50° C. The mixture is stirred at 45˜50° C. for 10 hours until the completion of the reaction. The mixture was extracted with ethyl acetate, washed with brine and dried over anhydrous magnesium sulfate, filtered, dried, to provide 138 g of yellow solid in 97% yield.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods III

Procedure details

3,4-Difluoronitrobenzene (3.7 g, 23.2 mmol) was dissolved in ethyl acetate (10 mL). Morpholine (2.2 mL, 25 mmol), and N,N-diisopropylethylamine (4 mL, 23 mmol) were added and the mixture stirred overnight at room temperature. At 17 h, additional ethyl acetate (150 mL) was added and the combined mixture was washed with water (50 mL) and brine (50 mL), dried (Na2SO4), filtered and concentrated under vacuum. The residue was used without further purification.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 19.9 g of morpholine, 28.7 g of 3,4-difluoronitrobenzene, and 14.8 g of diisopropyl ethylamine in 100 mL of ethyl acetate was heated at reflux under nitrogen for 4 h. The mixture was allowed to cool to room temperature overnight, then 100 mL of ethyl acetate, 150 mL of methylene chloride, and 150 mL of water were added, and the aqueous layer extracted with 2×50 mL of methylene chloride and 50 mL of ethyl acetate. The combined organic layers were dried (Na2SO4) to give a yellow solid. This was recrystallized from acetone-water to give a yellow solid, mp=112°-113° C.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

1,2-Difluoro-4-nitrobenzene (8.0 g, 50 mmol) was added to morpholine (4.85 g, 55.7 mmol) and anhydrous potassium carbonate (3.85 g, 27.9 mmol) in acetonitrile (75 ml). The reaction was heated at 85° C. for 3 hours, cooled, filtered and the solid washed with EtOAc (50 ml). Evaporation of the filtrate, trituration with isohexane and filtration gave the title compound as a solid (11.2 g, 98%). NMR (CDCl3): 3.28 (t, 4H), 3.88 (t, 4H), 6.92 (t, 1H), 7.92 (dd, 1H), 8.00 (m, 1H); m/z 227.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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